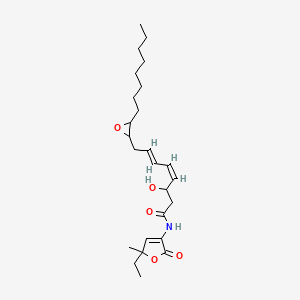

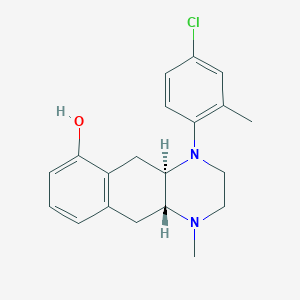

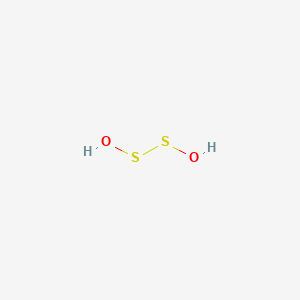

![molecular formula C11H13ClN2O3S B1242863 N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride CAS No. 101041-95-6](/img/structure/B1242863.png)

N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ORG-30029は、ホスホジエステラーゼ3阻害剤、ホスホジエステラーゼ4阻害剤、およびカルシウムチャネル刺激剤として作用する低分子薬物です。 当初はアッコー・ノーベル社によって開発され、心不全などの心臓血管疾患における潜在的な治療用途について研究されてきました .

科学的研究の応用

作用機序

ORG-30029は、ホスホジエステラーゼ3とホスホジエステラーゼ4を阻害することにより、心臓組織における環状アデノシン一リン酸(cAMP)のレベルを上昇させます。 これは、カルシウム感度を高め、心筋収縮力を改善することにつながります . この化合物は、カルシウムチャネル刺激剤としても作用し、その正の変力作用にさらに寄与しています . ORG-30029の分子標的は、ホスホジエステラーゼアイソザイムとカルシウムチャネルであり、これらは心機能と炎症反応の調節において重要な役割を果たします .

生化学分析

Biochemical Properties

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity .

Cellular Effects

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450, and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Furthermore, the compound can activate or inhibit transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may result in the formation of reactive intermediates, which can further interact with cellular components and affect metabolic processes .

Transport and Distribution

Within cells and tissues, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .

Subcellular Localization

The subcellular localization of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

準備方法

ORG-30029の合成には、環状ヌクレオチドホスホジエステラーゼアイソザイムの調製が含まれます。この化合物は、メタノールを除くほとんどの有機溶媒には不溶性であり、メタノール中では50 mg/mlの溶解度を示します。 この化合物は、200℃超(分解)の融点を持ち、水:メタノール(1:2 v/v)混合物中でのpKは3.79です . ORG-30029の工業的生産方法については、広くは文書化されていませんが、化合物の安定性と有効性を確保するために、特定の反応条件を使用することが含まれます。

化学反応の分析

ORG-30029は、ホスホジエステラーゼアイソザイムの阻害とカルシウム感作を含むさまざまな化学反応を起こします。 Langendorff灌流ラット心で試験したところ、用量依存的に収縮力を増加させることが示されています . この化合物は、ヒト好塩基球からのヒスタミン放出を阻害するのに効果的であり、炎症反応の調節における役割を示唆しています . これらの反応で使用される一般的な試薬には、ロリプラムやテオフィリンなどの選択的および非選択的なホスホジエステラーゼ阻害剤が含まれます . これらの反応から生成される主な生成物には、心臓組織における環状アデノシン一リン酸(cAMP)のレベルの上昇とカルシウム感度の強化が含まれます .

科学研究への応用

類似化合物との比較

ORG-30029は、ミルリノンやロリプラムなどの他のホスホジエステラーゼ阻害剤と類似しています。 ホスホジエステラーゼ3とホスホジエステラーゼ4の二重阻害と、カルシウムチャネル刺激作用を持つ点でユニークです . このような作用の組み合わせにより、ORG-30029は、心不全やその他の心臓血管疾患の治療における潜在的な用途を持つ強力な強心剤となります。類似の化合物には以下が含まれます。

ミルリノン: 心不全の治療に使用される選択的ホスホジエステラーゼ3阻害剤.

ロリプラム: 抗炎症作用と抗うつ作用について研究されている選択的ホスホジエステラーゼ4阻害剤.

3-イソブチル-1-メチルキサンチン(IBMX): 環状ヌクレオチドシグナル伝達経路を研究するために研究で使用される非選択的ホスホジエステラーゼ阻害剤.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride involves the reaction of 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid with hydroxylamine hydrochloride to form N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide. This intermediate is then reacted with thionyl chloride to form the corresponding chloride salt, which is then treated with aqueous hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid", "hydroxylamine hydrochloride", "thionyl chloride", "aqueous hydrochloric acid" ], "Reaction": [ "Step 1: 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol to form N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide.", "Step 2: The N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide intermediate is then reacted with thionyl chloride in dichloromethane to form the corresponding chloride salt.", "Step 3: The chloride salt is then treated with aqueous hydrochloric acid to yield the final product N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride as a white solid." ] } | |

| 101041-95-6 | |

分子式 |

C11H13ClN2O3S |

分子量 |

288.75 g/mol |

IUPAC名 |

N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H12N2O3S.ClH/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2;/h3-5,14H,1-2H3,(H2,12,13);1H |

InChIキー |

DVWBMWJOYIFITF-UHFFFAOYSA-N |

異性体SMILES |

COC1=C(C=C2C(=C1)C=C(S2)/C(=N\O)/N)OC.Cl |

SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

正規SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

| 101041-95-6 | |

同義語 |

ORG 30029 ORG-30029 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

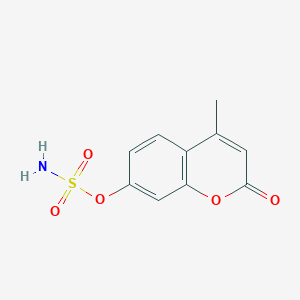

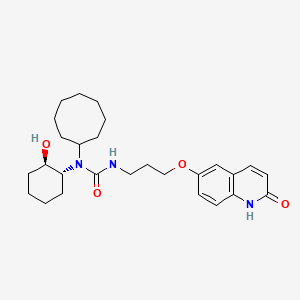

![(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1242786.png)

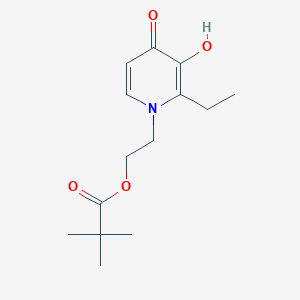

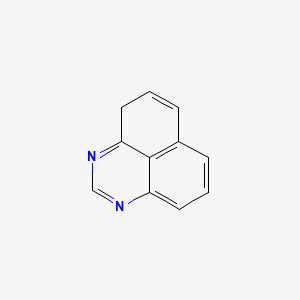

![Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1242787.png)

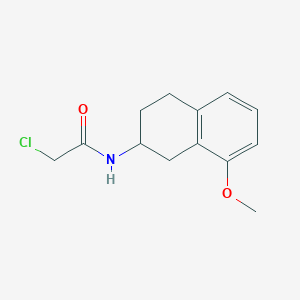

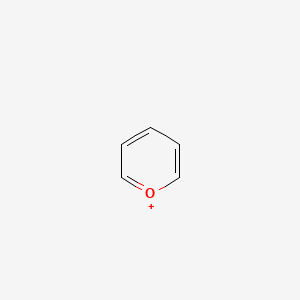

![2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B1242800.png)

![4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1242803.png)